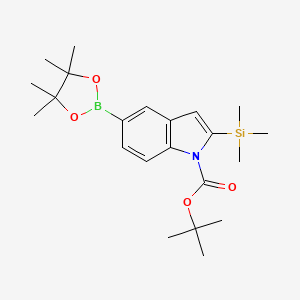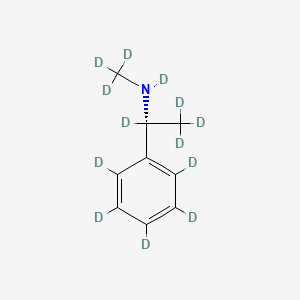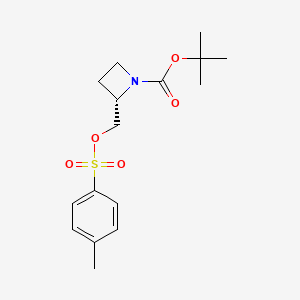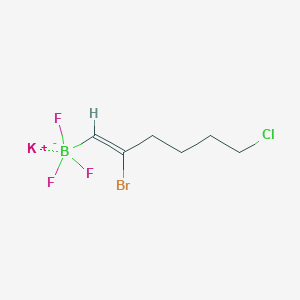
5-Carboxy-fluorescein
Descripción general
Descripción
5-Carboxy-fluorescein is a useful research compound. Its molecular formula is C21H14O8 and its molecular weight is 394.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Carboxy-fluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Carboxy-fluorescein including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
5-Carboxy-fluorescein has been used in the analysis of γ-(Cholesteryloxy)butyric acid in biological samples. It was employed to form a stable, well-characterized conjugate for quantitation in different tissues, demonstrating its utility in pharmaceutical and biological analyses (Mukherjee & Karnes, 1996).
It has been instrumental in the preparation of 5- and 6-(aminomethyl)fluorescein, showcasing its role in the synthesis of novel chemical compounds (P. G. Mattingly, 1992).
5-Carboxy-fluorescein has been identified as a suitable fluorescent tracer for quantitative PLIF concentration measurements in aqueous-phase flows, demonstrating its application in fluid dynamics research (P. S. Karasso & M. Mungal, 1997).
It's been used in the development of an ultrasensitive laser-induced fluorescence detector with capillary electrophoresis for studying carboxy-tetramethylrhodamine, indicating its role in enhancing detection technologies (Colin D. Whitmore, David C. Essaka, & N. Dovichi, 2009).
5-Carboxy-fluorescein has been utilized in the rational design of fluorescein-based fluorescence probes, particularly for singlet oxygen detection in biological systems (K. Tanaka et al., 2001).
It has been used in the one-step synthesis of 5-carboxy-seminaphthofluoresceins, highlighting its role in creating pH-sensitive, large Stokes-shift fluorophores useful in biological pH measurement (P. Hammershøj et al., 2017).
The molecule has been applied in a novel approach to quantitative reverse transcriptase polymerase chain reaction (QC RT-PCR) for real-time detection and quantitation of target mRNA (U. Gibson, C. Heid, & P. M. Williams, 1996).
5-Carboxy-fluorescein's pH-dependent fluorescence has been used to measure pH in the apoplast of sunflower leaves, contributing to the understanding of plant physiology (B. Hoffmann, Rüdiger Flänker, & K. Mengel, 1992).
Propiedades
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROECYOYBOVMYJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxy-fluorescein | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Bromo-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8004244.png)




![4-Imidazol-1-yl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-imine](/img/structure/B8004286.png)

![(1-Tosyl-1H-pyrrolo[3,2-c]pyridin-3-yl)boronic acid](/img/structure/B8004302.png)

